3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride
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Overview
Description
3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride is a heterocyclic compound with a molecular formula of C7H8ClFN2 and a molecular weight of 174.61 g/mol . This compound is characterized by its unique structure, which includes a pyrrolo[3,4-b]pyridine core with a fluorine atom at the 3-position and a hydrochloride salt form . It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride typically involves multiple steps. Subsequent steps may involve the preparation of pyrazole by reacting α,β-alkynyls with hydrazine monohydrate, cyclization catalyzed by gold, and final cyclization using sodium hydride .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process may be scaled up with optimizations for yield and purity, ensuring that the compound meets industrial standards for various applications.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions . Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can result in a variety of substituted pyrrolo[3,4-b]pyridine derivatives .
Scientific Research Applications
3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride include:
Uniqueness
What sets this compound apart from similar compounds is the presence of the fluorine atom at the 3-position, which can significantly influence its chemical reactivity and biological activity . This unique structural feature makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2.ClH/c8-6-1-5-2-9-4-7(5)10-3-6;/h1,3,9H,2,4H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFYNBRFDPWNKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)N=CC(=C2)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70744803 |
Source
|
Record name | 3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70744803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346808-65-8 |
Source
|
Record name | 3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70744803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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